molecular formula C22H21BrN4O3 B11602187 7-(4-bromobenzyl)-8-(3,4-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-8-(3,4-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11602187
M. Wt: 469.3 g/mol
InChI Key: YYRWYNMEEKJZDR-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethylphenoxy group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves a multi-step process. One common method starts with the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of a Lewis base catalyst such as triethylamine (TEA) and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted purine derivatives.

Scientific Research Applications

7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and dimethylphenoxy groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups and its tetrahydropurine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-8-(3,4-dimethylphenoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H21BrN4O3/c1-13-5-10-17(11-14(13)2)30-21-24-19-18(20(28)26(4)22(29)25(19)3)27(21)12-15-6-8-16(23)9-7-15/h5-11H,12H2,1-4H3

InChI Key

YYRWYNMEEKJZDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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